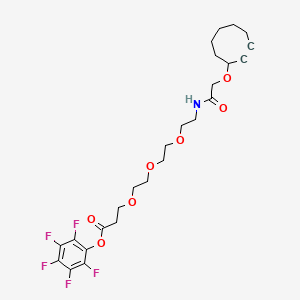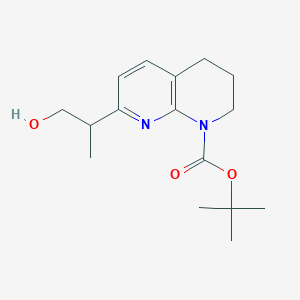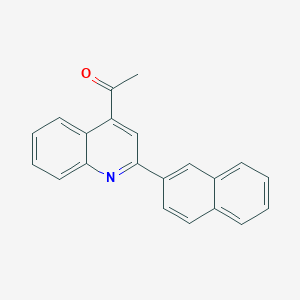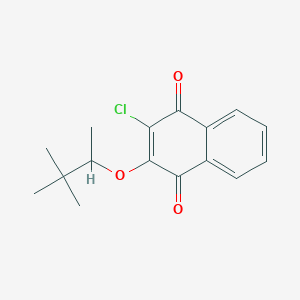
GDP-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-D-galactose is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoproteins and glycolipids. It is a guanosine diphosphate (GDP) ester of D-galactose, which is a hexose sugar. This compound is involved in various biological processes, including the synthesis of polysaccharides and the modification of proteins and lipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
GDP-D-galactose can be synthesized through enzymatic reactions involving GDP-mannose 3,5-epimerase, which catalyzes the conversion of GDP-mannose to this compound . This enzyme orchestrates a series of chemical reactions, including oxidation, deprotonation, protonation, and reduction, to achieve the double epimerization required for the transformation .
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant microorganisms. For example, Escherichia coli can be genetically engineered to express the necessary enzymes for the conversion of GDP-mannose to this compound . This method allows for the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
GDP-D-galactose undergoes various chemical reactions, including:
Oxidation: Conversion to GDP-4-keto-6-deoxy-D-mannose.
Reduction: Formation of GDP-L-fucose.
Substitution: Involvement in glycosylation reactions where it donates the galactose moiety to acceptor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
NADPH: Used in reduction reactions.
Enzymes: Such as GDP-mannose 3,5-epimerase and GDP-L-galactose phosphorylase
Major Products
The major products formed from these reactions include GDP-L-fucose and various glycosylated molecules, which are essential for the biosynthesis of glycoproteins and glycolipids .
Scientific Research Applications
GDP-D-galactose has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycosylation processes and cell wall biosynthesis in plants.
Medicine: Involved in the development of antiviral and anticancer drugs due to its role in glycosylation.
Industry: Used in the production of ascorbic acid (vitamin C) and other bioactive compounds.
Mechanism of Action
GDP-D-galactose exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. The compound is involved in the biosynthesis of glycoproteins and glycolipids by transferring the galactose moiety to acceptor molecules. This process is catalyzed by specific glycosyltransferases, which recognize this compound as a substrate .
Comparison with Similar Compounds
Similar Compounds
GDP-L-galactose: Another nucleotide sugar involved in ascorbate biosynthesis.
GDP-L-fucose: Involved in the synthesis of fucosylated glycans.
GDP-D-mannose: A precursor in the biosynthesis of GDP-D-galactose
Uniqueness
This compound is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Unlike other nucleotide sugars, it is specifically involved in the transfer of galactose moieties, which are essential for the structural and functional diversity of glycoconjugates .
Properties
Molecular Formula |
C16H25N5O16P2 |
|---|---|
Molecular Weight |
605.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7+,8-,9+,10-,11-,14-,15?/m1/s1 |
InChI Key |
MVMSCBBUIHUTGJ-IXDFUAJQSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)

![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)




![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)




![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)
